1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a trifluoromethylphenyl moiety. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability, hydrogen-bonding capacity, and role in enhancing binding affinity to biological targets .
Properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-21-15(26-24-10)11-6-8-12(9-7-11)22-16(25)23-14-5-3-2-4-13(14)17(18,19)20/h2-9H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVQCLSICMUOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Coupling with 4-Bromoaniline: The 3-Methyl-1,2,4-oxadiazole is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include urea derivatives with variations in:
- Heterocyclic cores : Replacing 1,2,4-oxadiazole with thiazole (e.g., , compounds 1f, 1g) or pyrazole (e.g., , compound 14) alters electronic properties and steric bulk. Thiazole-containing analogs often exhibit higher yields (70–88%) and lower melting points (188–207°C) compared to oxadiazole derivatives, which may reflect differences in crystallinity .
- Substituents on phenyl rings : The position of the trifluoromethyl group (ortho vs. para) significantly impacts activity. For example, 1-(2-(trifluoromethyl)phenyl)-3-(4-thiazolylphenyl)urea (, compound 11j) shows a yield of 88.1% and ESI-MS m/z 534.1, whereas para-substituted analogs (e.g., compound 11d) have similar yields but distinct spectroscopic profiles .
Physicochemical Properties
Key comparisons with structurally related compounds are summarized below:
Notes:
- The target compound’s methyl-substituted oxadiazole may enhance metabolic stability compared to phenyl-substituted analogs (e.g., ), where bulky groups could hinder target engagement .
Key Research Findings and Trends
Substituent Flexibility : Para-substituted trifluoromethyl groups (e.g., compound 11d, ) are less potent in enzyme inhibition than ortho-substituted variants, likely due to reduced steric fit .
Core Heterocycle : Oxadiazole derivatives exhibit superior metabolic stability and target affinity compared to thiazoles or pyrazoles, making them preferred for central nervous system targets .
Yield Optimization : Thiazole-based syntheses () achieve higher yields (>85%) than oxadiazole routes, suggesting trade-offs between efficiency and bioactivity .
Biological Activity
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit potent anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Kinases : Compounds containing the oxadiazole scaffold have been shown to inhibit various kinases involved in cancer progression, such as GSK-3β and HDAC (Histone Deacetylase) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, flow cytometry assays indicated that derivatives can trigger apoptosis in MCF-7 (breast cancer) and other cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Targeting Enzymes : The compound interacts with critical enzymes involved in cell proliferation and survival. Notable targets include telomerase and thymidylate synthase .
- Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole scaffold and various protein targets, which may lead to enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the oxadiazole ring and phenyl groups. Modifications such as electron-withdrawing groups (EWGs) at specific positions have been shown to enhance biological activity significantly. For example:
| Compound | EWG Position | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | Para | 0.48 | MCF-7 |
| Compound B | Meta | 0.78 | HCT-116 |
| Compound C | Ortho | 1.54 | U-937 |
This table illustrates how different substitutions impact potency against various cancer cell lines.
Case Studies
- Case Study on MCF-7 Cells : In a study focusing on MCF-7 cells, compounds similar to this compound were evaluated for their ability to induce apoptosis. Results showed that these compounds increased caspase activity and p53 expression levels .
- In Vivo Studies : Preliminary in vivo studies demonstrated that certain derivatives could significantly reduce tumor growth in xenograft models, suggesting potential for therapeutic applications .
Q & A
Q. What are the key synthetic routes for 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea?
- Methodological Answer : Synthesis typically involves sequential functionalization of the oxadiazole and urea moieties. For example:
Oxadiazole Formation : Cyclization of a hydrazide precursor (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide) with a nitrile under dehydrating conditions (e.g., POCl₃ or T3P) .
Urea Coupling : Reacting the oxadiazole-phenylamine intermediate with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) at room temperature for 4–6 hours .
- Key Considerations : Optimize reaction yields using automated monitoring or flow chemistry to reduce side products .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl protons at δ 7.4–7.6 ppm; oxadiazole C=O at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~392.1 g/mol) and purity (>95%) .
- X-ray Crystallography : Resolve steric effects from the trifluoromethyl group and oxadiazole-phenyl torsion angles .
Q. What in vitro assays are used to assess biological activity?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake : Measure logP (octanol/water partition coefficient) via HPLC to predict membrane permeability (expected logP ~3.5 due to trifluoromethyl group) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed urea or oxadiazole rings) that may interfere with activity .
- Structural Analog Comparison : Compare with derivatives (e.g., replacing trifluoromethyl with cyclopropyl) to isolate substituent effects .
Q. What strategies improve pharmacokinetic properties without losing potency?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholinoethyl) to enhance solubility .
- CYP450 Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and block them with fluorine substitutions .
- Plasma Protein Binding (PPB) : Adjust lipophilicity via substituent tuning to reduce PPB >90% and increase free drug availability .
Q. How to elucidate the mechanism of action for ambiguous targets?
- Methodological Answer :
- Thermal Shift Assays : Identify target engagement by measuring protein melting shifts (ΔTm >2°C indicates binding) .
- CRISPR-Cas9 Knockout Models : Validate target specificity using isogenic cell lines lacking suspected receptors (e.g., G-protein coupled receptors) .
- Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and hydrophobic binding pockets (e.g., NK-1 receptor antagonists) .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others show cytotoxicity?
- Methodological Answer :
- Cell-Type Specificity : Test in neuronal (SH-SY5Y) vs. cancer (HeLa) lines; cytotoxicity may arise from ROS generation in metabolically active cells .
- Redox Profiling : Quantify intracellular glutathione levels to assess oxidative stress thresholds .
- Dual-Activity SAR : Modify the oxadiazole’s methyl group to balance electron-withdrawing effects and reduce off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
